molecular formula C17H17N5O4 B15102028 Methyl 4-{[3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoyl]amino}benzoate

Methyl 4-{[3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoyl]amino}benzoate

Cat. No.: B15102028
M. Wt: 355.3 g/mol
InChI Key: BFVXCRAANLZLTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-{[3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoyl]amino}benzoate is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-b]pyridazine core substituted with a methoxy group at position 4. The molecule is further functionalized with a propanoyl linker and a methyl benzoate group via an amide bond.

Properties

Molecular Formula

C17H17N5O4

Molecular Weight

355.3 g/mol

IUPAC Name

methyl 4-[3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoylamino]benzoate

InChI

InChI=1S/C17H17N5O4/c1-25-16-10-8-14-20-19-13(22(14)21-16)7-9-15(23)18-12-5-3-11(4-6-12)17(24)26-2/h3-6,8,10H,7,9H2,1-2H3,(H,18,23)

InChI Key

BFVXCRAANLZLTM-UHFFFAOYSA-N

Canonical SMILES

COC1=NN2C(=NN=C2CCC(=O)NC3=CC=C(C=C3)C(=O)OC)C=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Core Heterocyclic Framework Construction

The triazolo[4,3-b]pyridazine moiety is synthesized via cyclocondensation reactions. A representative approach involves reacting 3-amino-6-methoxypyridazine with nitrous acid to form the diazonium intermediate, which undergoes intramolecular cyclization in the presence of a reducing agent. Alternatively,triazolo[4,3-b]pyridazines can be prepared by reacting hydrazine derivatives with α,β-unsaturated ketones, followed by oxidative aromatization.

Amide Coupling with Methyl 4-Aminobenzoate

The final step involves coupling the propanoyl-triazolo-pyridazine intermediate with methyl 4-aminobenzoate. This is achieved using carbodiimide-based coupling agents (e.g., EDC or DCC) in anhydrous dichloromethane or dimethylformamide (DMF). Triethylamine is often added to scavenge HCl, improving yields to 70–85%.

Table 1: Key Reaction Parameters for Amide Coupling
Parameter Optimal Condition Yield (%) Source
Coupling Agent EDC/HOBt 82
Solvent Anhydrous DMF 78
Temperature 0°C → RT 85
Reaction Time 12–24 hours

Industrial Production Methodologies

Continuous Flow Synthesis

Recent patents disclose continuous flow systems to enhance scalability. For example, a tubular reactor maintains precise temperature control (50–60°C) during the cyclization step, reducing side product formation by 15% compared to batch processes. Solvent recovery systems are integrated to improve cost efficiency.

Purification Techniques

Industrial-scale purification employs simulated moving bed (SMB) chromatography, achieving >99% purity. Recrystallization from ethanol/water mixtures (3:1 v/v) is alternatively used for bulk batches, with yields of 90–92%.

Optimization Strategies

Solvent Selection

Polar aprotic solvents (DMF, DMAc) enhance reaction kinetics but complicate downstream processing. Mixed solvent systems (e.g., DMF/THF 1:2) balance reactivity and ease of isolation, reducing purification steps by 20%.

Catalytic Efficiency

Boron trifluoride etherate (BF₃·Et₂O) catalyzes the cyclization step, lowering activation energy and enabling milder conditions (40°C vs. 80°C). This reduces energy consumption by 30% without compromising yield.

Table 2: Impact of Catalysts on Cyclization Efficiency
Catalyst Temperature (°C) Yield (%) Byproducts (%)
None 80 65 12
BF₃·Et₂O 40 78 5
ZnCl₂ 60 70 8

Challenges and Mitigation

Moisture Sensitivity

The acyl chloride intermediate is highly moisture-sensitive. Industrial protocols use nitrogen-sparged reactors and molecular sieves to maintain anhydrous conditions, minimizing hydrolysis to <2%.

Byproduct Formation

Over-alkylation during propanoyl linker attachment is mitigated by slow reagent addition (1–2 mL/min) and stoichiometric control. HPLC monitoring ensures real-time adjustment of reaction parameters.

Comparative Analysis of Synthetic Pathways

A 2024 study compared three routes for synthesizing the target compound (Table 3). Route B, utilizing continuous flow cyclization and SMB purification, emerged as the most efficient for large-scale production.

Table 3: Efficiency Metrics Across Synthetic Routes
Route Steps Total Yield (%) Purity (%) Cost (USD/kg)
A 5 48 98 12,000
B 4 68 99.5 8,500
C 6 52 97 14,200

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoyl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic ring or the triazolo[4,3-b]pyridazine moiety, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 4-{[3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoyl]amino}benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and as a component in chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-{[3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoyl]amino}benzoate involves its interaction with specific molecular targets and pathways. The triazolo[4,3-b]pyridazine moiety is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Core Modifications

  • Methoxy Position: The methoxy group at position 6 is conserved in several analogs, such as 3-(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoic acid (CAS: 1322604-60-3), which shares the same core but terminates in a carboxylic acid instead of a benzoate ester .
  • Linker Variations: Propanoic Acid Derivatives: Compounds like 3-(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoic acid (MW: 222.21) feature a shorter C3 linker compared to the butanamide analogs (e.g., 4-(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[4-(4-pyridinyl)-1,3-thiazol-2-yl]butanamide), which use a C4 linker .

Substituted Derivatives

  • Sulfonamide and Urea Derivatives : Compound 29 (synthesized via ethanesulfonyl chloride) and Compound 38 (isocyanate-derived) demonstrate the versatility of terminal groups in modulating solubility and target affinity .

Solubility and Metabolism

  • The methyl benzoate ester in the target compound may improve membrane permeability compared to carboxylic acid analogs (e.g., 3-(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoic acid), which are more polar .
  • Quinoline Hybrids: Derivatives like 6-{(S)-1-[6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-ethyl}-quinoline (PF-4254644) exhibit enhanced selectivity for c-Met kinase, suggesting that terminal aromatic systems influence target engagement .

Cytotoxicity and Activity

  • HepA Cytotoxicity : Ethyl N-benzoyl-(6-chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl) glycinate derivatives show dose-dependent cytotoxicity in hepatoma cells, highlighting the role of halogen substituents in biological activity .
  • BRD4 Inhibition: Bromodomain inhibitors such as Compound 34 (propanoic acid-coupled) and Compound 39 (benzoyl chloride-derived) demonstrate that both linker flexibility and terminal groups are critical for binding affinity .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing Methyl 4-{[3-(6-Methoxy[1,2,4]Triazolo[4,3-b]Pyridazin-3-Yl)Propanoyl]Amino}Benzoate with optimal purity?

  • Methodology : Utilize a multi-step approach involving (i) annulation of the [1,2,4]triazolo[4,3-b]pyridazine core via oxidative ring closure of hydrazine intermediates (e.g., using sodium hypochlorite in ethanol at room temperature for 3 hours) and (ii) coupling with the benzoate moiety via amide bond formation. Purification via alumina plug filtration or HPLC ensures high purity (>95%) .
  • Key Considerations : Monitor reaction progress with TLC and confirm final structure using ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

  • Methodology :

  • ¹H NMR : Confirm the presence of characteristic peaks: methoxy protons (~δ 3.8–4.0 ppm), aromatic protons (δ 7.0–8.5 ppm), and amide NH (~δ 10.7 ppm) .
  • FTIR : Verify amide C=O stretching (~1650 cm⁻¹) and triazole/pyridazine ring vibrations (~1500–1600 cm⁻¹) .
  • HRMS : Match the molecular ion peak with the theoretical mass (e.g., C₁₈H₁₇N₅O₄: calculated [M+H]⁺ = 380.1352) .

Q. What solvent systems are suitable for solubility and stability studies of this compound?

  • Data : The compound is typically soluble in polar aprotic solvents (DMSO, DMF) and sparingly soluble in ethanol or water. Stability testing under varying pH (4–9) and temperature (4–37°C) is critical for biological assays .

Advanced Research Questions

Q. How can conflicting spectroscopic data during synthesis be resolved?

  • Case Study : If unexpected peaks appear in NMR (e.g., residual starting material), perform column chromatography with a gradient of dichloromethane/methanol (95:5 to 85:15) and re-analyze. Cross-validate with 2D NMR (COSY, HSQC) to resolve overlapping signals .
  • Contradiction Handling : Compare data with structurally analogous triazolopyridazines (e.g., 3-(4-benzyloxy-3-methoxyphenyl) derivatives) to identify systematic shifts .

Q. What strategies enhance the compound’s bioactivity through structural modification?

  • Methodology :

  • Functional Group Replacement : Substitute the methoxy group with electron-withdrawing groups (e.g., -CF₃) to improve target binding .
  • Side Chain Optimization : Introduce thioether or amide linkages (e.g., replacing benzyloxy with 2-fluorophenyl) to modulate pharmacokinetics .
  • QSAR Modeling : Use computational tools (e.g., AutoDock) to predict interactions with kinase targets (e.g., c-Met) and guide synthesis .

Q. How can researchers address low yields during the oxidative cyclization step?

  • Troubleshooting :

  • Catalyst Screening : Test alternatives to NaOCl (e.g., DDQ or MnO₂) for improved regioselectivity .
  • Solvent Optimization : Replace ethanol with acetonitrile or THF to enhance reaction kinetics .
  • Stoichiometry Adjustment : Increase hydrazine intermediate equivalents (1.2–1.5 equiv.) to drive completion .

Q. What analytical techniques are critical for detecting degradation products in long-term stability studies?

  • Protocol :

  • HPLC-MS : Use a C18 column (gradient: 0.1% formic acid in H₂O/acetonitrile) to separate and identify degradation peaks.
  • Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks and compare with controls .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.